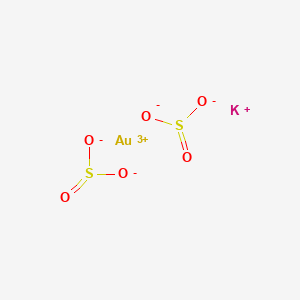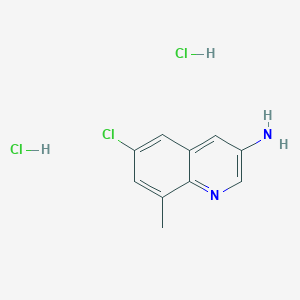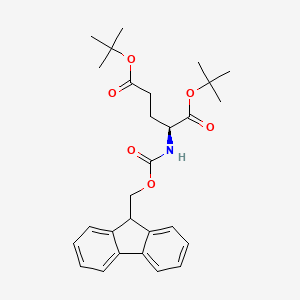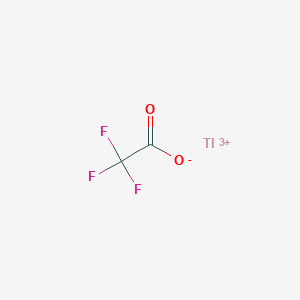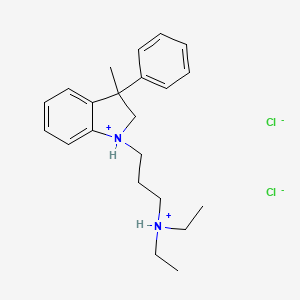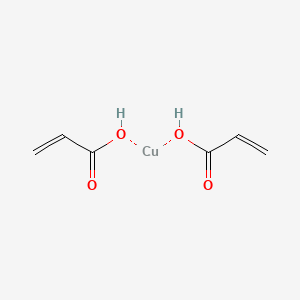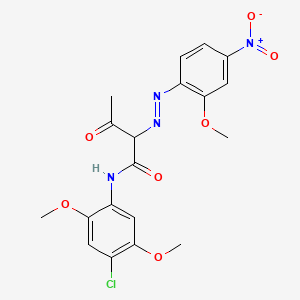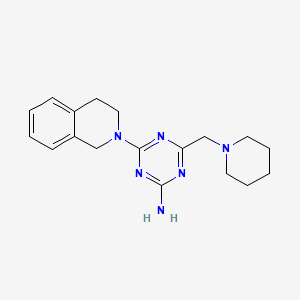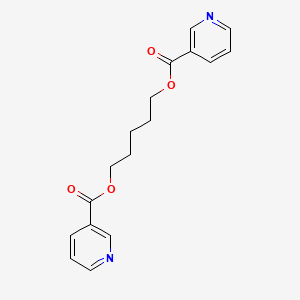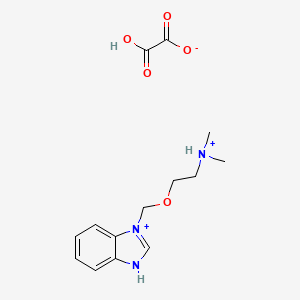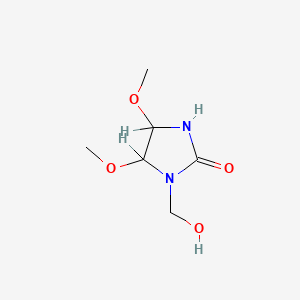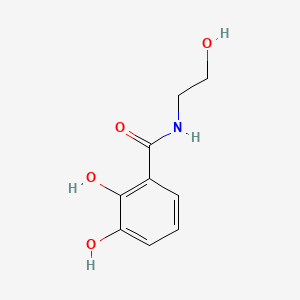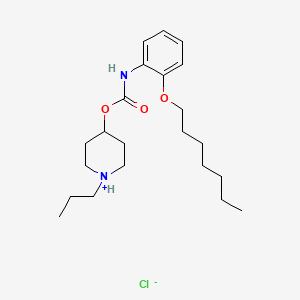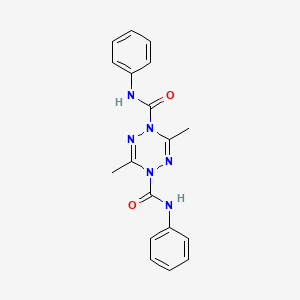
1-Cyclohexyl-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-(propan-2-yl)benzene is an organic compound with the molecular formula C15H22 It is a derivative of benzene, where a cyclohexyl group and an isopropyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclohexyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexylpropanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexylpropanone, cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Bromocyclohexylbenzene, sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or oxidation-reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.
Comparación Con Compuestos Similares
Cyclohexylbenzene: Similar in structure but lacks the isopropyl group.
Isopropylbenzene (Cumene): Contains an isopropyl group but lacks the cyclohexyl group.
Cyclohexylpropane: Contains a cyclohexyl group but lacks the aromatic benzene ring.
Uniqueness: 1-Cyclohexyl-2-(propan-2-yl)benzene is unique due to the presence of both cyclohexyl and isopropyl groups attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4501-40-0 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H22/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Clave InChI |
UOLAMFQXDMTVDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


